cOB1 phermone
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Overview
Description
cOB1 pheromone is a bacterial sex pheromone derived from Enterococcus faecalis. It is known for its ability to inhibit the growth of multidrug-resistant Enterococcus faecalis V583
Preparation Methods
Synthetic Routes and Reaction Conditions
cOB1 pheromone can be synthesized using solid-phase peptide synthesis. The known peptide sequence for cOB1 is NH2-Val-Ala-Val-Leu-Val-Leu-Gly-Ala-OH. This synthesis involves the step-by-step addition of amino acids to a growing peptide chain anchored to a solid resin .
Industrial Production Methods
Industrial production of cOB1 pheromone involves the use of recombinant DNA technology to express the peptide in bacterial systems. The peptide is then purified using chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
cOB1 pheromone primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of cOB1 pheromone involves the use of protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotecting agents such as trifluoroacetic acid .
Major Products Formed
The major product formed from the synthesis of cOB1 pheromone is the peptide itself, with the sequence Val-Ala-Val-Leu-Val-Leu-Gly-Ala .
Scientific Research Applications
cOB1 pheromone has a wide range of applications in scientific research:
Mechanism of Action
cOB1 pheromone exerts its effects by binding to specific receptors on the surface of Enterococcus faecalis cells. This binding triggers a signaling cascade that leads to the inhibition of bacterial growth. The molecular targets involved include the ATP-binding cassette (ABC) transporter PptAB, which transports the pheromone out of the cell .
Comparison with Similar Compounds
Similar Compounds
cCF10 pheromone: Another bacterial sex pheromone with similar antimicrobial properties.
cAM373 pheromone: Known for its role in bacterial communication and biofilm formation.
Uniqueness
cOB1 pheromone is unique due to its specific sequence and its potent inhibitory effects on multidrug-resistant Enterococcus faecalis. Its ability to form amyloid-like structures and its involvement in quorum sensing further distinguish it from other similar compounds .
Properties
Molecular Formula |
C35H64N8O9 |
---|---|
Molecular Weight |
740.9 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C35H64N8O9/c1-16(2)13-23(30(46)37-15-25(44)38-22(12)35(51)52)40-34(50)28(20(9)10)43-31(47)24(14-17(3)4)41-33(49)27(19(7)8)42-29(45)21(11)39-32(48)26(36)18(5)6/h16-24,26-28H,13-15,36H2,1-12H3,(H,37,46)(H,38,44)(H,39,48)(H,40,50)(H,41,49)(H,42,45)(H,43,47)(H,51,52)/t21-,22-,23-,24-,26-,27-,28-/m0/s1 |
InChI Key |
CJVFIJXEPCVCTK-LWMBYGOMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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